molecular formula C25H37FN2O7S3 B12703616 2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid CAS No. 91528-32-4

2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid

Cat. No.: B12703616
CAS No.: 91528-32-4
M. Wt: 592.8 g/mol
InChI Key: KQEBQOCFRDLRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid is a complex organic compound that features a unique combination of fluorinated benzothiepin and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves multiple steps. The starting materials typically include fluorinated benzothiepin derivatives and piperazine. The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the formation of the desired product. The mixture is usually extracted and purified through techniques like distillation and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter activity and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol lies in its specific combination of fluorinated benzothiepin and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

91528-32-4

Molecular Formula

C25H37FN2O7S3

Molecular Weight

592.8 g/mol

IUPAC Name

2-[4-(3-fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid

InChI

InChI=1S/C23H29FN2OS.2CH4O3S/c1-16(2)17-3-5-23-20(14-17)21(26-9-7-25(8-10-26)11-12-27)15-18-13-19(24)4-6-22(18)28-23;2*1-5(2,3)4/h3-6,13-14,16,21,27H,7-12,15H2,1-2H3;2*1H3,(H,2,3,4)

InChI Key

KQEBQOCFRDLRBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)F.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.